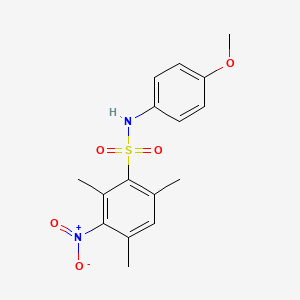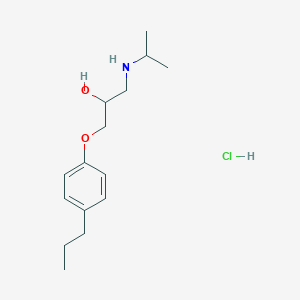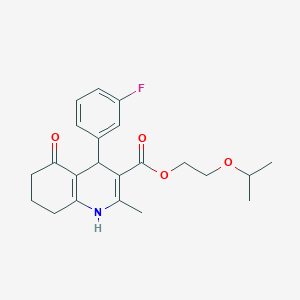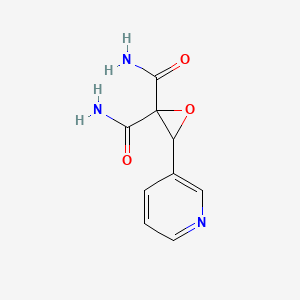![molecular formula C13H18N2O4S B5016549 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5016549.png)
2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine
Overview
Description
The compound “2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine” is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom . Piperidine derivatives are widely used in the pharmaceutical industry and are present in many classes of drugs . The compound also contains a sulfonyl group attached to a nitrophenyl group, which could potentially contribute to its reactivity and biological activity.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidine derivatives can generally be synthesized through various methods including ring construction from different cyclic or acyclic precursors, or functionalization of preformed piperidine rings .Molecular Structure Analysis
The molecular structure of “this compound” would likely be characterized by the presence of a piperidine ring, an ethyl group at the 2-position of the ring, and a sulfonyl group attached to a nitrophenyl group at the 1-position of the ring .Scientific Research Applications
Anticancer Potential
- Propanamide derivatives containing a piperidine structure, similar to the core of 2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine, have been synthesized and evaluated as anticancer agents. Some compounds in this category showed promising results against cancer cells, suggesting potential therapeutic use in cancer treatment (Rehman et al., 2018).
Antibacterial Activity
- Acetamide derivatives bearing a piperidine core have been synthesized and assessed for their antibacterial properties. These compounds showed moderate inhibitory effects against various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).
Synthesis Techniques
- A study reported the high-yielding synthesis of variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine], using N-(2-nitrophenyl)sulfonyl as an activating and protecting group. This technique is essential for the development of piperidine-based compounds for various applications (Liu et al., 2006).
Cholinesterase Inhibitory Activity
- Piperidine-4-carbohydrazide derivatives have been synthesized and shown to exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This finding suggests their potential use in treating neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
Antioxidant Capacity
- Sulfonyl hydrazone compounds containing piperidine rings have been synthesized and evaluated for antioxidant capacity. Some compounds showed significant antioxidant activity, indicating their potential as therapeutic agents for oxidative stress-related conditions (Karaman et al., 2016).
α-Glucosidase Inhibitory Activity
- Hydrazone derivatives of ethyl isonipecotate, a compound related to the piperidine structure, have been studied for their α-glucosidase inhibitory activities. This research suggests potential applications in managing type-2 diabetes (Munir et al., 2017).
Pharmaceutical Applications
- A study on the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus highlighted their potential for pharmaceutical applications, including antibacterial properties (Iqbal et al., 2017).
Chemical Synthesis and Characterization
- Various synthesis techniques and characterizations of piperidine-based compounds have been reported, providing insights into their chemical properties and potential applications (Ashimori et al., 1991).
properties
IUPAC Name |
2-ethyl-1-(4-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-11-5-3-4-10-14(11)20(18,19)13-8-6-12(7-9-13)15(16)17/h6-9,11H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTECERKVDNEFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)
![2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5016494.png)
![2,3-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5016502.png)



![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5016532.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5016536.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![3-phenyl-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B5016569.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5016570.png)